molecular formula C17H20O2 B1345118 3-Phenyladamantane-1-carboxylic acid CAS No. 37589-22-3

3-Phenyladamantane-1-carboxylic acid

Cat. No.: B1345118
CAS No.: 37589-22-3
M. Wt: 256.34 g/mol
InChI Key: APWLCUAAISKVPI-UHFFFAOYSA-N
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Description

3-Phenyladamantane-1-carboxylic acid is an organic compound with the molecular formula C17H20O2. It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure. This compound is notable for its unique structural features, which include a phenyl group attached to the adamantane core, making it a subject of interest in various fields of scientific research .

Biochemical Analysis

Biochemical Properties

1-Phenyl-3-adamantanecarboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, 1-Phenyl-3-adamantanecarboxylic acid can interact with proteins involved in cell signaling pathways, affecting their function and downstream signaling events .

Cellular Effects

The effects of 1-Phenyl-3-adamantanecarboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic processes, thereby altering the metabolic state of the cell. Furthermore, 1-Phenyl-3-adamantanecarboxylic acid can impact cell signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 1-Phenyl-3-adamantanecarboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 1-Phenyl-3-adamantanecarboxylic acid can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The effects of 1-Phenyl-3-adamantanecarboxylic acid can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-Phenyl-3-adamantanecarboxylic acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to 1-Phenyl-3-adamantanecarboxylic acid has been associated with changes in cellular function, including alterations in cell metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 1-Phenyl-3-adamantanecarboxylic acid vary with different dosages in animal models. At low doses, it may have beneficial effects, such as enhancing metabolic activity or modulating cell signaling pathways. At high doses, it can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

1-Phenyl-3-adamantanecarboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of various metabolites. For instance, 1-Phenyl-3-adamantanecarboxylic acid can be metabolized by liver enzymes, leading to the formation of metabolites that may have distinct biological activities .

Transport and Distribution

The transport and distribution of 1-Phenyl-3-adamantanecarboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, 1-Phenyl-3-adamantanecarboxylic acid can be transported into cells via specific membrane transporters, and once inside, it can bind to intracellular proteins that facilitate its distribution to various organelles .

Subcellular Localization

The subcellular localization of 1-Phenyl-3-adamantanecarboxylic acid is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 1-Phenyl-3-adamantanecarboxylic acid may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, its localization to the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors .

Preparation Methods

The synthesis of 3-Phenyladamantane-1-carboxylic acid typically involves several steps. One common method includes the bromination of 1-adamantane carboxylic acid followed by a Friedel-Crafts alkylation reaction with benzene in the presence of anhydrous aluminum chloride (AlCl3) as a catalyst . The reaction conditions often require low temperatures to control the reactivity and yield of the product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

3-Phenyladamantane-1-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces alcohols .

Scientific Research Applications

3-Phenyladamantane-1-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

3-Phenyladamantane-1-carboxylic acid can be compared with other adamantane derivatives, such as:

The uniqueness of this compound lies in its combination of the adamantane core with a phenyl group, providing a balance of stability and reactivity that is valuable in various research and industrial applications .

Properties

IUPAC Name

3-phenyladamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O2/c18-15(19)17-9-12-6-13(10-17)8-16(7-12,11-17)14-4-2-1-3-5-14/h1-5,12-13H,6-11H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWLCUAAISKVPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C(=O)O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90958642
Record name 3-Phenyladamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90958642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37589-22-3
Record name 3-Adamantanecarboxylic acid, 1-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037589223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenyladamantane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90958642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-PHENYL-1-ADAMANTANECARBOXYLIC ACID
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